[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone
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Overview
Description
[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]-pyridin-4-ylmethanone is a complex organic compound featuring a benzotriazole moiety, a diazabicyclo nonane structure, and a pyridinylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzotriazole ring, the construction of the diazabicyclo nonane scaffold, and the attachment of the pyridinylmethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or pyridinylmethanone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Compounds with similar benzotriazole moieties.
Diazabicyclo nonane derivatives: Compounds with similar diazabicyclo nonane structures.
Pyridinylmethanone derivatives: Compounds with similar pyridinylmethanone groups.
Uniqueness
[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(14-5-7-21-8-6-14)25-10-13-1-3-16(12-25)26(11-13)20(28)15-2-4-17-18(9-15)23-24-22-17/h2,4-9,13,16H,1,3,10-12H2,(H,22,23,24)/t13-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXMQGDZAZJEX-XJKSGUPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=NNN=C4C=C3)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NNN=C4C=C3)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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